1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene
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Overview
Description
1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene is a complex organic compound characterized by its bromine and chlorine substituents on the benzene rings, as well as the presence of a cyclopropylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene typically involves multi-step organic reactions. One common approach is the reaction of 4-bromophenylacetic acid with cyclopropylcarbonyl chloride under controlled conditions to form the iminoester intermediate, followed by a subsequent reaction with 4-chlorobenzene to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at the bromine or chlorine positions on the benzene rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of iodobenzene or aniline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions with biomolecules.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromophenyl)cyclopropanecarboxylic acid
4-Bromophenylacetic acid
1-(4-Chlorophenyl)cyclopropanecarboxylic acid
Uniqueness: 1-[2-((4-Bromophenyl){[(cyclopropylcarbonyl)oxy]imino}methyl)cyclopropyl]-4-chlorobenzene stands out due to its unique combination of bromine and chlorine substituents, as well as the presence of the cyclopropylcarbonyl group
Properties
IUPAC Name |
[(Z)-[(4-bromophenyl)-[2-(4-chlorophenyl)cyclopropyl]methylidene]amino] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClNO2/c21-15-7-3-13(4-8-15)19(23-25-20(24)14-1-2-14)18-11-17(18)12-5-9-16(22)10-6-12/h3-10,14,17-18H,1-2,11H2/b23-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQSPHMBCFUQNJ-FCDQGJHFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=C(C2CC2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C(/C2CC2C3=CC=C(C=C3)Cl)\C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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